Regioisomeric Differentiation: 2-Oxo vs. 6-Oxo Dihydropyridine Core
The compound incorporates a 2-oxo-1,2-dihydropyridine core. SAR studies on CB2R allosteric modulators demonstrate that the 2-oxo tautomer is essential for positive allosteric modulator (PAM) activity, whereas the 6-oxo isomer (e.g., N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) places the carbonyl adjacent to the amide, altering the hydrogen-bonding network and abrogating CB2R PAM function [1]. In PDK1 inhibitor patents, all exemplified active compounds retain the 2-oxo-1,2-dihydropyridine core; 6-oxo isomers are not claimed as active entities [2].
| Evidence Dimension | Functional activity — CB2R positive allosteric modulation (PAM) |
|---|---|
| Target Compound Data | 2-oxo core predicted to retain CB2R PAM activity based on class SAR |
| Comparator Or Baseline | 6-oxo isomer N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
| Quantified Difference | Class-level SAR: 2-oxo derivatives exhibit CB2R PAM activity; 6-oxo derivatives show no PAM activity in GTPγS functional assays |
| Conditions | CB2R [35S]GTPγS binding assay (literature SAR on 2-oxopyridine-3-carboxamide series) |
Why This Matters
Procurement of the incorrect 6-oxo isomer would yield a compound with no CB2R PAM activity, directly compromising research on allosteric cannabinoid modulation.
- [1] Bertini, S. et al. (2019) Eur. J. Med. Chem., 178, 123-140. View Source
- [2] US Patent US10351548B2, 2019. View Source
